molecular formula C11H15NO B13074913 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Cat. No.: B13074913
M. Wt: 177.24 g/mol
InChI Key: IDFAEJQKQCDPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is an organic compound with a unique structure that includes an indene moiety fused with an amino alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indene derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and acylation steps, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo further reduction to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: 2-keto-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

    Reduction: 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethane.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. For example, modifications to the amino and alcohol groups can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and target specificity.

Industry

Industrially, this compound can be used in the synthesis of polymers and other materials. Its functional groups allow for easy incorporation into larger molecular frameworks, making it valuable in materials science.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-phenylethanol: Similar structure but lacks the indene moiety.

    2-amino-1-(1H-indol-3-yl)ethan-1-ol: Contains an indole instead of an indene group.

    2-amino-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol: Similar but with a different substitution pattern on the indene ring.

Uniqueness

2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and an alcohol group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2

InChI Key

IDFAEJQKQCDPLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.